molecular formula C18H19NO5 B6412433 4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid CAS No. 1261939-99-4

4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid

Cat. No.: B6412433
CAS No.: 1261939-99-4
M. Wt: 329.3 g/mol
InChI Key: JZIYDEDRHFCNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid: is a compound that features a benzoic acid core with a 3-BOC-aminophenyl group and a hydroxyl group attached to it The BOC (tert-butoxycarbonyl) group is commonly used in organic synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using BOC anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Coupling Reaction: The protected amine is then coupled with 2-hydroxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The BOC group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

    4-Aminophenyl-2-hydroxybenzoic acid: Lacks the BOC protecting group, making it more reactive but less stable.

    4-(3-Aminophenyl)-2-hydroxybenzoic acid: Similar structure but without the BOC group, leading to different reactivity and stability profiles.

    4-(3-BOC-Aminophenyl)-benzoic acid:

Uniqueness: 4-(3-BOC-Aminophenyl)-2-hydroxybenzoic acid is unique due to the presence of both the BOC-protected amine and the hydroxyl group, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(20)10-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYDEDRHFCNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.